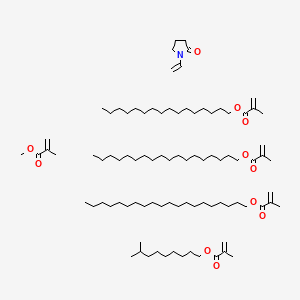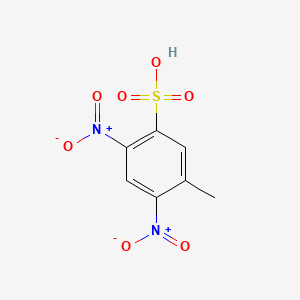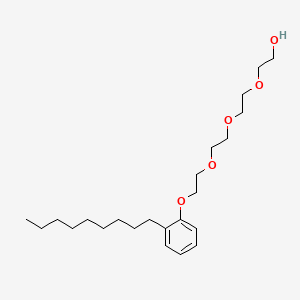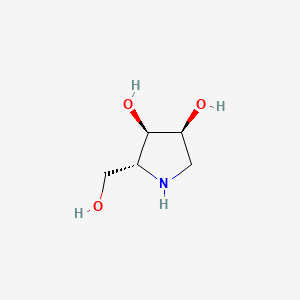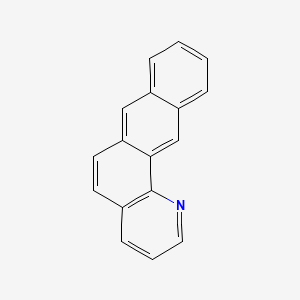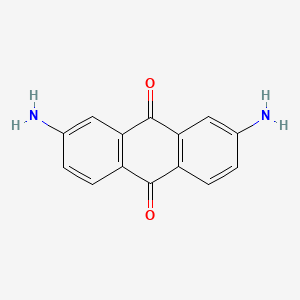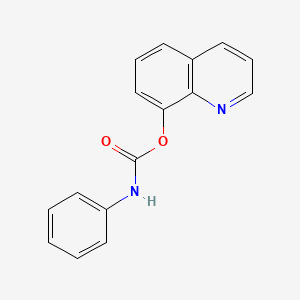
Quinolin-8-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl phenylcarbamate is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.2787 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-8-yl phenylcarbamate is characterized by a quinoline nucleus with a phenylcarbamate ester group . An interesting study on a related compound, Quinolin-8-yl 4-Chlorobenzoate, showed that the molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various synthesis protocols and functionalization reactions for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Quinolin-8-yl phenylcarbamate has a molecular weight of 264.2787 . More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción
While the specific mechanism of action for Quinolin-8-yl phenylcarbamate is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities . For instance, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .
Direcciones Futuras
Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of new synthesis protocols and the exploration of novel therapeutic strategies . The role of anions in generating high symmetry non-equivalent molecules in urea and carbamate derivatives, including Quinolin-8-yl phenylcarbamate, is also a topic of interest .
Propiedades
Número CAS |
6329-08-4 |
|---|---|
Nombre del producto |
Quinolin-8-yl phenylcarbamate |
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
quinolin-8-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |
Clave InChI |
PBDIJXYBHFECQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Otros números CAS |
6329-08-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




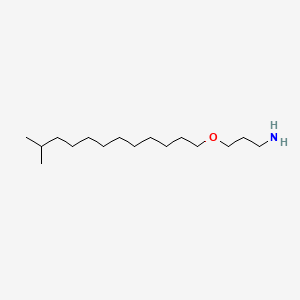
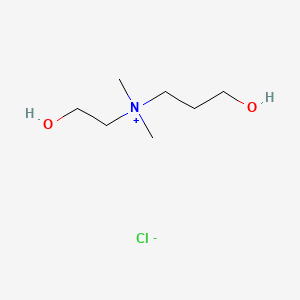
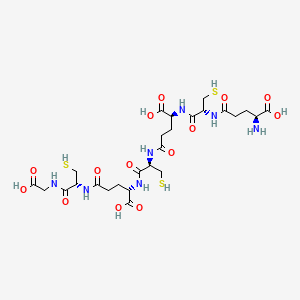
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
